
(2-Chloro-1-hydroxyethyl)(cyclohexyloxy)oxophosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chloro-1-hydroxyethyl)(cyclohexyloxy)oxophosphanium is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to a chloro-hydroxyethyl group and a cyclohexyloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-1-hydroxyethyl)(cyclohexyloxy)oxophosphanium typically involves the reaction of cyclohexanol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with 2-chloroethanol to yield the desired product. The reaction conditions generally include:
Temperature: 0-5°C for the initial reaction, followed by room temperature for the subsequent steps.
Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
Reaction Time: Several hours, depending on the specific conditions and reagents used.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Chloro-1-hydroxyethyl)(cyclohexyloxy)oxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphonium salts.
Applications De Recherche Scientifique
(2-Chloro-1-hydroxyethyl)(cyclohexyloxy)oxophosphanium has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (2-Chloro-1-hydroxyethyl)(cyclohexyloxy)oxophosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. The specific pathways involved depend on the biological context and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Chloroethyl)phosphonic acid: Similar in structure but lacks the cyclohexyloxy group.
Cyclohexylphosphine oxide: Contains a cyclohexyloxy group but differs in the oxidation state of phosphorus.
(2-Hydroxyethyl)phosphine: Similar hydroxyethyl group but lacks the chloro substituent.
Uniqueness
(2-Chloro-1-hydroxyethyl)(cyclohexyloxy)oxophosphanium is unique due to the combination of its chloro-hydroxyethyl and cyclohexyloxy groups, which confer distinct chemical reactivity and potential applications. The presence of both chloro and hydroxy groups allows for diverse chemical modifications and functionalization, making it a versatile compound in various research and industrial contexts.
Propriétés
Numéro CAS |
88648-62-8 |
|---|---|
Formule moléculaire |
C8H15ClO3P+ |
Poids moléculaire |
225.63 g/mol |
Nom IUPAC |
(2-chloro-1-hydroxyethyl)-cyclohexyloxy-oxophosphanium |
InChI |
InChI=1S/C8H15ClO3P/c9-6-8(10)13(11)12-7-4-2-1-3-5-7/h7-8,10H,1-6H2/q+1 |
Clé InChI |
BGCABELNNQVZJR-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)O[P+](=O)C(CCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


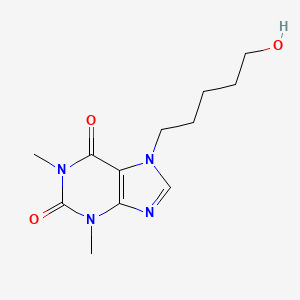
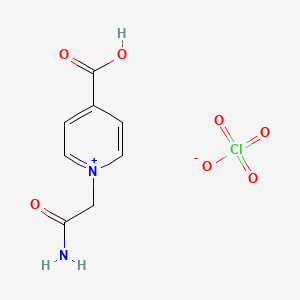
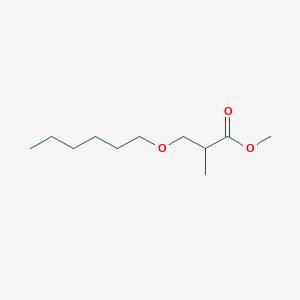
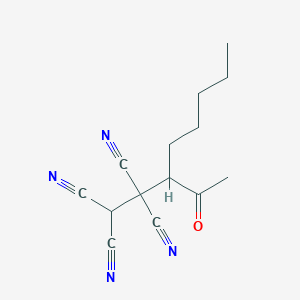
![4-[2-(4-Pentylphenyl)ethyl]benzonitrile](/img/structure/B14379759.png)
![2-[(Diphosphonomethyl)sulfanyl]benzoic acid](/img/structure/B14379763.png)
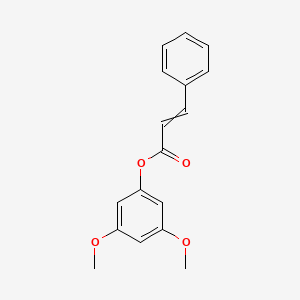
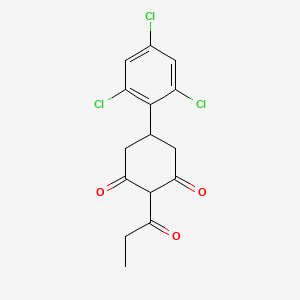

![2-Hexylidene-3-oxabicyclo[3.1.0]hexane](/img/structure/B14379790.png)
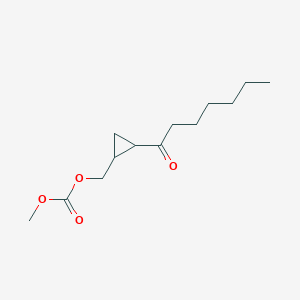
![But-2-yn-1-yl [3-chloro-4-(difluoromethoxy)phenyl]carbamate](/img/structure/B14379797.png)
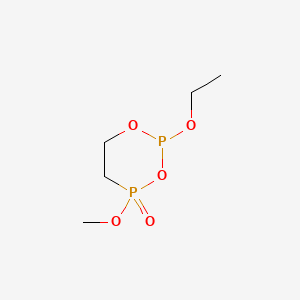
![{[9-(Cyclohexanesulfinyl)nonyl]oxy}benzene](/img/structure/B14379808.png)
